2-(2-Butoxy-3,5-difluorophenyl)ethanol 2-(2-Butoxy-3,5-difluorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542168
InChI: InChI=1S/C12H16F2O2/c1-2-3-6-16-12-9(4-5-15)7-10(13)8-11(12)14/h7-8,15H,2-6H2,1H3
SMILES: CCCCOC1=C(C=C(C=C1F)F)CCO
Molecular Formula: C12H16F2O2
Molecular Weight: 230.25 g/mol

2-(2-Butoxy-3,5-difluorophenyl)ethanol

CAS No.:

Cat. No.: VC13542168

Molecular Formula: C12H16F2O2

Molecular Weight: 230.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Butoxy-3,5-difluorophenyl)ethanol -

Specification

Molecular Formula C12H16F2O2
Molecular Weight 230.25 g/mol
IUPAC Name 2-(2-butoxy-3,5-difluorophenyl)ethanol
Standard InChI InChI=1S/C12H16F2O2/c1-2-3-6-16-12-9(4-5-15)7-10(13)8-11(12)14/h7-8,15H,2-6H2,1H3
Standard InChI Key NNPAMPKJRIFVSE-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=C(C=C1F)F)CCO
Canonical SMILES CCCCOC1=C(C=C(C=C1F)F)CCO

Introduction

Synthesis and Manufacturing

Synthetic Pathways

While direct literature on the synthesis of 2-(2-Butoxy-3,5-difluorophenyl)ethanol is limited, plausible routes can be inferred from analogous compounds:

  • Alkylation of 3,5-Difluorophenol:

    • 3,5-Difluorophenol undergoes alkylation with 1-bromobutane in the presence of a base (e.g., K₂CO₃) to form 2-butoxy-3,5-difluorobenzene .

    • Subsequent Friedel-Crafts acylation with acetyl chloride and AlCl₃ yields 1-(2-butoxy-3,5-difluorophenyl)ethanone.

    • Reduction of the ketone to ethanol is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction:

    • Reaction of 2-butoxy-3,5-difluorophenylmagnesium bromide with ethylene oxide produces the ethanol derivative directly .

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis to ensure consistent yield and purity. Automated systems manage reagent addition and product isolation, minimizing human exposure to intermediates .

Physicochemical Properties

Key properties of 2-(2-Butoxy-3,5-difluorophenyl)ethanol are extrapolated from structurally related compounds:

PropertyValueSource Compound
Molecular Weight230.25 g/molAnalogous ethanone
Density~1.2 g/cm³Fluorinated alcohols
Boiling Point~250°C (estimated)Butoxyethanol derivatives
SolubilityMiscible in THF, ethanolFluorophenyl compounds

The compound’s melting point is expected to be low due to the flexible butoxy chain, enhancing its utility in liquid formulations .

Chemical Reactivity and Applications

Oxidation and Reduction

  • Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃, enabling derivatization for drug intermediates.

  • Reduction: Further reduction of the ethanol moiety is atypical but feasible under strong reducing conditions .

Electrophilic Aromatic Substitution

The fluorine atoms direct electrophiles to the para position, facilitating halogenation or nitration. For example, bromination at the 4-position occurs selectively in the presence of Br₂/FeBr₃ .

Applications in Medicinal Chemistry

The compound’s fluorinated aromatic core is a privileged structure in drug design, seen in kinase inhibitors and antimicrobial agents. Its ethanol side chain allows for prodrug formulations via esterification .

Biological Activity and Toxicology

Mechanism of Action

Preliminary studies on analogous compounds suggest interactions with cytochrome P450 enzymes, altering drug metabolism . The fluorine atoms may enhance binding to hydrophobic enzyme pockets, while the butoxy group modulates membrane permeability .

Toxicity Profile

  • Acute Exposure: Similar to 2-butoxyethanol, ingestion may cause metabolic acidosis and hemolysis .

  • Chronic Exposure: Potential nephrotoxicity due to fluorinated metabolites, necessitating OSHA-compliant handling .

Industrial and Research Applications

Solvent and Coating Industry

The compound’s dual solubility makes it a candidate for water-based paints and adhesives, reducing VOC emissions compared to traditional solvents .

Polymer Science

Incorporation into epoxy resins enhances thermal stability, attributed to the fluorine atoms’ electron-withdrawing effects .

ParameterRecommendation
PPEGloves, goggles, ventilated hood
StorageInert atmosphere, <30°C
DisposalIncineration with scrubbers

Workplace exposure limits should adhere to OSHA’s 2-butoxyethanol standards (8-hour TWA: 25 ppm) .

Future Research Directions

  • Pharmacokinetic Studies: Clarify absorption and excretion pathways.

  • Green Synthesis: Develop catalytic methods to minimize waste.

  • Polymer Applications: Explore fluorinated polymers for electronics.

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